Mal-amido-PEG8-NHS ester

Catalog No.
S534419
CAS No.
756525-93-6
M.F
C30H47N3O15
M. Wt
689.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-amido-PEG8-NHS ester

Aliphatic linkers such as SMCC cause protein aggregation, limiting drug-to-antibody ratio (DAR). Mal-PEG8-NHS ester resolves this with a hydrophilic, discrete PEG8 spacer (39.2 Å) that prevents aggregation and steric clash.

  • Achieves high DAR with hydrophobic payloads, no precipitation vs SMCC
  • 8-unit PEG eliminates polydispersity, ensuring batch-to-batch reproducibility
  • Enhanced solubility maintains conjugate integrity for ADC, PROTAC, and nanoparticle bioconjugation

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CAS Number

756525-93-6

Product Name

Mal-amido-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H47N3O15

Molecular Weight

689.7 g/mol

InChI

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34)

InChI Key

MTPWCXBUZLEBDD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Mal-amido-PEG8-NHS

The exact mass of the compound Mal-amido-PEG8-NHS ester is 689.3007 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 500 mg

Mal-amido-PEG8-NHS ester (CAS 756525-93-6) is a highly pure, heterobifunctional crosslinker featuring a thiol-reactive maleimide group and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a discrete 8-unit polyethylene glycol (PEG8) spacer . With a defined molecular weight of 689.71 g/mol and an extended spacer length of 39.2 Å, this reagent is purpose-built for advanced bioconjugation workflows where spatial separation is critical. Unlike traditional aliphatic linkers, the hydrophilic PEG8 chain fundamentally alters the physicochemical profile of the linker, significantly enhancing aqueous solubility and mitigating the risk of biomolecular aggregation during conjugation . For procurement and material selection, this compound serves as a critical bridge when steric separation and conjugate stability are paramount, offering a precise balance between spacer length and solubilizing power to ensure reproducible manufacturing yields .

Research Fit

Conjugation Chemistry Heterobifunctional maleimide–NHS ester for sequential thiol–amine coupling
Spacer Design Discrete PEG8 length (8 ethylene glycol units) for controlled hydrophilicity
Linker Stability Non-cleavable architecture suitable for stable, permanent bioconjugates

Substituting Mal-amido-PEG8-NHS ester with traditional non-PEGylated aliphatic crosslinkers (such as SMCC) or polydisperse PEG mixtures frequently results in costly process failures during downstream bioconjugation[1]. Aliphatic linkers possess short, rigid, and highly hydrophobic spacer arms that often induce severe protein aggregation and precipitation, particularly when targeting high drug-to-antibody ratios (DAR) or coupling bulky payloads[1]. Furthermore, utilizing shorter discrete PEGs (e.g., PEG2 or PEG4) may provide insufficient steric relief for large macro-biomolecules, leading to low conjugation yields due to steric clash . Conversely, employing polydisperse PEG mixtures introduces unacceptable batch-to-batch variability in molecular weight, compromising the analytical reproducibility required for clinical-grade therapeutic development .

Substitution Risk

PEG8 PEG4 Shorter PEG4 spacer may reduce aqueous solubility and anti-proliferative response in ADC models; reported PK profiles differ
PEG8 PEG12 Longer PEG12 may introduce steric hindrance that compromises conjugation efficiency and alters aggregation behavior
PEG8 Unvalidated PEGn Spacer length directly influences conjugate hydrophobicity and pharmacokinetic profiles; empirical substitution risks unpredictable performance

Extended Spacer Length for Enhanced Steric Separation

Mal-amido-PEG8-NHS ester provides an extended spacer length of 39.2 Å, which is critical for overcoming steric hindrance when crosslinking large macromolecules or attaching bulky payloads . In direct comparison, the industry-standard aliphatic crosslinker SMCC offers a minimal spacer length of only 8.3 Å . This nearly 5-fold increase in bridging distance ensures that the conjugated functional groups or payloads remain highly accessible and do not interfere with the binding affinity or tertiary structure of the carrier protein .

Evidence DimensionExtended spacer length (Angstroms)
Target Compound Data39.2 Å (Mal-amido-PEG8-NHS ester)
Comparator Or Baseline8.3 Å (SMCC)
Quantified Difference+30.9 Å extended bridging distance
ConditionsTheoretical extended conformation modeling for crosslinker spacer arms

Procuring a linker with a 39.2 Å spacer is essential when conjugating bulky enzymes or antibodies where short linkers cause steric clash and reduce biological activity.

In Vivo ADC Response
Head-to-head
PEG8-ADC: 75–85% tumor weight reduction
PEG4-ADC: 35–45% reduction
~40–50 pp greater reduction
Reported xenograft model-response context
DAR8 Trastuzumab-MMAE; pendant-type linker; PK improvement noted

Hydrophilicity-Driven Aggregation Prevention in High-DAR Conjugates

The incorporation of the discrete PEG8 chain in Mal-amido-PEG8-NHS ester dramatically improves the hydrophilicity of the crosslinker, directly translating to enhanced aqueous solubility of the final bioconjugate . When synthesizing antibody-drug conjugates (ADCs) with hydrophobic payloads, traditional linkers like SMCC frequently trigger protein precipitation at Drug-to-Antibody Ratios (DAR) greater than 3 [1]. The PEG8 spacer masks payload hydrophobicity, enabling the formulation of stable ADCs with higher DARs without inducing target protein aggregation or requiring excessive organic co-solvents during the coupling reaction[1].

Evidence DimensionAggregation propensity during high-DAR conjugation
Target Compound DataMaintains conjugate solubility at elevated DARs (PEG8 spacer)
Comparator Or BaselineSevere aggregation/precipitation at DAR > 3 (SMCC / aliphatic linkers)
Quantified DifferenceSignificant reduction in high molecular weight (HMW) aggregate formation
ConditionsAqueous bioconjugation buffers (e.g., PBS, pH 7.2-7.5) with hydrophobic payloads

Selecting a PEG8-based linker over an aliphatic alternative minimizes costly batch losses due to protein precipitation during late-stage bioconjugation.

In Vitro Cytotoxicity Rank
Head-to-head
PEG8 and PEG6 ADCs showed highest anti-proliferative activity level in HER2+ SK-BR-3 cells
Spacer-length-dependent cytotoxicity context
Dolastatin-10 payload; exact IC50 not provided

Chemoselective Reaction Kinetics for Orthogonal Conjugation

The heterobifunctional nature of Mal-amido-PEG8-NHS ester allows for highly controlled, sequential conjugation protocols [1]. The maleimide group exhibits rapid and highly specific reactivity toward sulfhydryl (thiol) groups at a near-neutral pH of 6.5 to 7.5, operating at a reaction rate approximately 1,000 times faster than its reaction with primary amines[1]. This stark kinetic differentiation enables orthogonal coupling strategies, allowing buyers to design two-step conjugation workflows that prevent unwanted cross-polymerization and ensure a 1:1 defined linkage between two distinct biomolecules, a level of control impossible with homobifunctional alternatives [1].

Evidence DimensionReaction specificity rate ratio (Thiols vs. Amines)
Target Compound Data~1,000-fold faster reaction with thiols at pH 7.0 (Maleimide group)
Comparator Or BaselineNon-specific homobifunctional crosslinkers (e.g., DSS or BS3)
Quantified DifferenceAbsolute chemoselectivity for sequential orthogonal coupling
ConditionsAqueous buffer, pH 6.5–7.5 (Maleimide reaction phase)

This kinetic specificity is critical for procurement teams sourcing reagents for precise, reproducible heteroconjugate manufacturing without cross-reactivity.

NHS Ester Hydrolysis t½
Class-level inference
Amidation t½ 80 min
Hydrolysis t½ 210 min
at pH 8.0
Supports molar excess calculation and reaction planning
General NHS ester hydrolysis can be as low as 10 min; reaction window favorable
Spacer Length Balance
Class-level inference
PEG8: ~39.2 Å
PEG4: shorter (lower solubility)
PEG12: longer (potential steric effects)
Mid-length spacer for balanced conjugate properties
Class-based comparison; data to verify in specific systems

Antibody-Drug Conjugate (ADC) Manufacturing

Where this compound is the right choice for linking highly hydrophobic cytotoxic payloads to monoclonal antibodies, as the PEG8 spacer prevents protein aggregation and allows for higher drug-to-antibody ratios (DAR) compared to SMCC . The 39.2 Å spacer ensures the payload does not sterically hinder the antibody's antigen-binding domains .

PROTAC Synthesis and Optimization

Where this compound is the right choice for bridging E3 ligase ligands and target protein binders, providing a defined 39.2 Å spatial separation that optimizes ternary complex formation without introducing the lipophilicity of alkyl chains . The discrete PEG8 length offers strict batch-to-batch reproducibility crucial for pharmacological profiling .

Nanoparticle Surface Functionalization

Where this compound is the right choice for tethering targeting peptides or antibodies to amine-modified silica or lipid nanoparticles. The extended PEG8 chain extends the targeting ligand beyond the nanoparticle's hydration layer, significantly improving receptor binding efficiency compared to shorter PEG2 or PEG4 alternatives .

Application Fit Matrix

Application
Selection Property
Validation Focus
High-DAR ADC research with improved PK profiles
PEG8 spacer hydrophilicity for reduced aggregation
In vivo model response and pharmacokinetic assessment
PROTAC synthesis with controlled linker length
Discrete PEG8 length for solubility–reactivity balance
Ternary complex formation and cellular permeability evaluation
Site-specific protein bioconjugation
Defined spacer arm with maleimide–NHS chemistry
Conjugation efficiency and payload distance control

XLogP3

-3.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

689.30071780 Da

Monoisotopic Mass

689.30071780 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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